N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

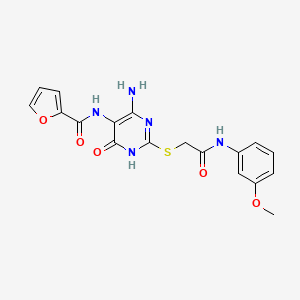

This compound features a 1,6-dihydropyrimidin-5-yl core modified with:

- A 4-amino group at position 2.

- A thioether-linked 2-oxoethyl chain at position 2, substituted with a 3-methoxyphenylamino moiety.

- A furan-2-carboxamide group at position 5.

Properties

IUPAC Name |

N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O5S/c1-27-11-5-2-4-10(8-11)20-13(24)9-29-18-22-15(19)14(17(26)23-18)21-16(25)12-6-3-7-28-12/h2-8H,9H2,1H3,(H,20,24)(H,21,25)(H3,19,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHUAZMOEIDBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.

- Thioether linkage : Enhances the compound's reactivity and stability.

Molecular Formula : CHNOS

Molecular Weight : 415.4 g/mol

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The following table summarizes some of the key findings related to its antimicrobial efficacy:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate inhibitory effect | |

| Mycobacterium tuberculosis | Significant activity |

The presence of the methoxy group in the structure is believed to enhance its antimicrobial potency by increasing membrane permeability and disrupting cellular functions.

Anticancer Activity

This compound has also been identified as a potential anticancer agent. It specifically targets cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to inhibit CDK activity can lead to cell cycle arrest and apoptosis in cancer cells. Key findings include:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | CDK inhibition | |

| Lung Cancer | Induction of apoptosis |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : It may interact with receptor proteins, altering their function and affecting cellular signaling pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Activity : A study conducted by Nagaraj and Reddy demonstrated that derivatives of similar pyrimidine compounds exhibited potent antibacterial effects against E. coli and S. aureus, suggesting a promising avenue for further research into this compound's derivatives .

- Anticancer Research : A study published in Molecular Cancer Therapeutics showed that compounds targeting CDKs could significantly reduce tumor growth in xenograft models, indicating that N-(4-amino...) may offer similar benefits in clinical settings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific metabolic pathways. For example, derivatives of similar compounds have demonstrated significant growth inhibition in tumor cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .

Mechanism of Action

The mechanism typically involves enzyme inhibition, where the compound binds to the active sites of target enzymes, disrupting their function. This interaction can lead to apoptosis in cancer cells and modulation of signaling pathways associated with cell survival and growth .

Pharmaceutical Development

Due to its structural complexity, this compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further optimization in drug development.

Biological Research

Enzyme Interaction Studies

The compound is utilized in biochemical assays to study enzyme interactions and inhibition. Its structural features allow it to form hydrogen bonds and hydrophobic interactions with biological molecules, making it useful for investigating enzyme kinetics and mechanisms.

Potential as a Therapeutic Agent

Preliminary studies suggest that N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide may also possess anti-inflammatory properties. In silico molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which could lead to new therapeutic strategies for inflammatory diseases .

Material Science

The compound's unique chemical properties are being explored for applications in material science. Its ability to form stable complexes can be harnessed in the development of new materials with specific functionalities, such as conductive polymers or specialized coatings.

Case Studies and Research Findings

- Anticancer Studies : A study published in ACS Omega highlighted the anticancer efficacy of related compounds, demonstrating significant inhibition rates against various cancer cell lines through targeted enzyme inhibition mechanisms .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition capabilities of similar compounds, confirming their role in disrupting metabolic pathways critical for cancer cell survival.

- Material Development : Research has also indicated potential applications in creating advanced materials by utilizing the compound's reactivity and stability under various conditions.

Comparison with Similar Compounds

Core Modifications and Substituent Variations

Key analogs and their distinguishing features are summarized below:

*Estimated based on structural similarity to analogs.

Electronic and Steric Effects

Pharmacokinetic and Retention Behavior

- Retention in Chromatography: The methoxy group in the target compound may reduce retention time compared to acetyl or thiadiazole analogs due to increased polarity .

- Metabolic Stability: Thioether linkages (common in all analogs) are susceptible to oxidation, but bulky substituents (e.g., cyclopropyl in 940820-54-2) may slow degradation .

Preparation Methods

Direct Coupling Using Carbodiimide Reagents

Ugi Four-Component Reaction (Ugi-4CR)

A one-pot MCR combines:

- Amine: 5-Amino-dihydropyrimidinone

- Carbonyl: Furan-2-carboxaldehyde

- Carboxylic acid: 3-Methoxyphenylacetic acid

- Isocyanide: tert-Butyl isocyanide

This method generates the furan-carboxamide moiety directly, with the Ugi adduct cyclizing under acidic conditions.

Optimization and Challenges

Regioselectivity in Thioether Formation

Competing sulfonation at other positions is mitigated by:

Yield Enhancement

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).

- Catalysis : CuI or Pd(PPh₃)₄ improves coupling efficiency in furan-carboxamide installation.

Analytical Characterization

Key spectral data for intermediates and the final compound align with literature:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₅O₅S |

| Molecular Weight | 415.4 g/mol |

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.89–6.75 (m, 8H, Ar) |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1242 cm⁻¹ (C-O-C) |

| HR-MS (m/z) | [M+H]⁺ calc. 416.1024, found 416.1021 |

Comparative Synthesis Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Stepwise (Biginelli + EDC) | 45% | High purity, scalable | Multiple protection/deprotection steps |

| Ugi-4CR One-Pot | 32% | Atom economy, fewer steps | Requires optimization for regiochemistry |

| Microwave-Assisted | 58% | Rapid, energy-efficient | Specialized equipment needed |

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological interactions?

- Structural Breakdown :

- Pyrimidinone core : The 6-oxo-1,6-dihydropyrimidine moiety provides hydrogen-bonding sites (N–H and C=O) for target interactions.

- Thioether linkage : The –S–CH2– group enhances metabolic stability compared to oxygen analogs and influences redox sensitivity .

- 3-Methoxyphenyl substituent : The methoxy group modulates lipophilicity and may engage in π-π stacking with aromatic residues in enzymes .

- Furan-2-carboxamide : The furan ring introduces planar rigidity, potentially improving binding specificity to hydrophobic pockets.

- Methodological Insight : Use density functional theory (DFT) to calculate bond angles and electrostatic potentials, or employ X-ray crystallography (as in related compounds) to confirm spatial arrangement .

Q. What synthetic routes are recommended for this compound?

- Stepwise Approach :

Core Assembly : Construct the pyrimidinone ring via Biginelli-like cyclization of thiourea derivatives with β-keto esters under acidic conditions .

Thioether Formation : React the pyrimidinone with 2-bromoacetamide intermediates (e.g., 2-((3-methoxyphenyl)amino)-2-oxoethyl bromide) in DMF using triethylamine as a base .

Furan Carboxamide Coupling : Use HATU or HBTU as coupling agents with furan-2-carboxylic acid in anhydrous DMF/DCM (2:1) at 0–5°C to minimize side reactions .

- Yield Optimization : Monitor reactions via TLC and purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize this compound to confirm purity and structure?

- Analytical Workflow :

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to verify purity (>95%). Retention time and peak symmetry indicate impurities .

- NMR : Confirm proton environments (e.g., pyrimidinone NH at δ 10–12 ppm, furan protons at δ 6–7 ppm) and carbon assignments via -DEPT .

- HRMS : Match exact mass (e.g., [M+H]) to theoretical values (±2 ppm) .

- Advanced Confirmation : Single-crystal X-ray diffraction for absolute stereochemical assignment (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Root-Cause Analysis :

- Assay Variability : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent controls (DMSO concentration ≤0.1%) .

- Structural Analogues : Test derivatives (e.g., replacing 3-methoxy with 4-fluoro) to isolate pharmacophore contributions .

- Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from rapid degradation in certain models .

- Validation Strategy : Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).

Q. What strategies improve synthetic yield and scalability for this compound?

- Catalytic Enhancements :

- Employ palladium-catalyzed cross-coupling for aryl-thioether formation (e.g., replacing bromoacetamide with iodides for higher reactivity) .

- Use flow chemistry to optimize exothermic steps (e.g., cyclization) with precise temperature control .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) for greener synthesis without compromising yield .

Q. How can computational methods predict this compound’s interactions with biological targets?

- In Silico Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to hypothesized targets (e.g., kinase ATP pockets). Prioritize poses with hydrogen bonds to pyrimidinone NH and furan carbonyl .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

ADMET Prediction : Apply SwissADME or ADMETLab to estimate permeability (LogP), CYP inhibition, and hERG liability .

- Validation : Correlate computational results with SPR or ITC binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.